4-Phenylmorpholine-2,6-dione

Lipophilicity Physicochemical Property Drug-Likeness

Researchers requiring a rigid, heterocyclic anhydride building block for medicinal chemistry or polymer synthesis often face supply inconsistency and limited characterization data. 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) solves this with a defined N-phenyl-2,6-dione core, a favorable LogP of 1.6, and a TPSA of 46.6 Ų, enabling predictable ADME profiling. • Differentiated scaffold for hit-to-lead optimization of novel kinase inhibitors. • Reactive cyclic imide for introducing the morpholine-2,6-dione architecture into drug conjugates or specialty polymers. • Reliable global supply with custom synthesis options available on request.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 56956-66-2
Cat. No. B1296701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylmorpholine-2,6-dione
CAS56956-66-2
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)CN1C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyWTGUVSDJPJNUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylmorpholine-2,6-dione: Overview and Baseline Properties


4-Phenylmorpholine-2,6-dione (CAS 56956-66-2), also known as N-phenyliminodiacetic anhydride, is a heterocyclic building block with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a cyclic imide featuring a morpholine-2,6-dione core and an N-phenyl substituent [1]. This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly within medicinal chemistry and polymer research .

Medicinal chemistry building block for kinase inhibitor lead optimization
Monomer or chain-extender for specialty polymer synthesis
Reactive cyclic imide for acylation methodology and probe development

Why Specify 4-Phenylmorpholine-2,6-dione Over Analogs


The N-phenyl substituent is the primary driver of differentiation within the 4-substituted morpholine-2,6-dione class. This group directly modulates key physicochemical properties and biological activity. For instance, the logP (octanol-water partition coefficient) for 4-Phenylmorpholine-2,6-dione is approximately 1.6, while the 4-(4-chlorophenyl) analog is more lipophilic with a logP of 2.2 [1]. Such differences directly impact solubility, permeability, and target binding affinity. Furthermore, the specific substituent dictates the electronic and steric environment of the core, leading to variable potency against biological targets . Consequently, generic substitution with other 4-substituted analogs cannot be made without risking significant changes to both synthetic outcomes and biological performance, as demonstrated in the quantitative evidence below.

Lipophilicity N-phenyl logP differs from chlorinated analogs, altering solubility and permeability profiles
Electronic effects Phenyl ring substituents modulate target binding and reactivity, affecting synthetic outcomes
Bioactivity Reported cell-line potency varies significantly with N-substituent; cross-cell-line comparisons require validation

Quantitative Differentiation from Key Analogs


Lipophilicity and Its Impact on Solubility

4-Phenylmorpholine-2,6-dione exhibits a calculated octanol-water partition coefficient (XLogP) of 1.6 . In contrast, the 4-(4-chlorophenyl) analog (CAS 30042-77-4) has a higher, more lipophilic LogP of 2.2 [1].

Lipophilicity (LogP)
Computed, Cross-study comparable
Target: 1.6 vs. 4-(4-Chlorophenyl): 2.2
Lower logP suggests higher aqueous solubility, lower membrane permeability
Calculated values; experimental measurement recommended
Lipophilicity Physicochemical Property Drug-Likeness

Polar Surface Area and Hydrogen Bonding

The topological polar surface area (TPSA) for 4-Phenylmorpholine-2,6-dione is 46.6 Ų, with zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) . The 4-(2-chlorophenyl) analog (CAS 30042-77-4) shares an identical TPSA of 46.6 Ų and the same HBD/HBA counts [1].

Polar Surface Area
Computed, Cross-study comparable
Target: 46.6 Ų vs. 4-(2-Chlorophenyl): 46.6 Ų (identical)
Identical TPSA and HBD/HBA profiles indicate core-defined polarity
Electronic substituent effects drive other property differences
Polar Surface Area Bioavailability Physicochemical Property

Anticancer Potency in Colon Carcinoma Cells

4-Phenylmorpholine-2,6-dione demonstrates cytotoxic activity against the HT-29 human colon carcinoma cell line with a reported IC50 of 0.5 µM . For context, the 4-(4-methoxyphenyl) analog (CAS 30042-76-3) shows significantly reduced potency against the HepG2 hepatocellular carcinoma cell line, with an IC50 of 6.92 µM .

Cytotoxicity (HT-29)
Data to verify
IC50 0.5 µM
Supports cytotoxicity endpoint review in colon carcinoma model
Different cell line from comparator; independent validation needed
Anticancer Cytotoxicity Kinase Inhibition

Baseline Kinase Inhibitory Activity Profile

In a broad in vitro profiling assay, 4-Phenylmorpholine-2,6-dione was reported as 'inactive' with an IC50 > 55.69 µM against a panel of human targets . This contrasts with specific kinase inhibitory activity noted elsewhere, where the compound is described as exhibiting central inhibitory action on several kinase enzymes .

Kinase Inhibition Profile
Context-dependent
IC50 >55.69 µM (broad panel)
May support targeted kinase screening; conflicting reports exist
Review assay-specific context before procurement
Enzyme Inhibition Kinase Screening

Key Procurement Scenarios for 4-Phenylmorpholine-2,6-dione


Lead Optimization for Kinase Inhibitors

Given evidence of kinase inhibitory action and a distinct potency profile against cancer cell lines , procurement of 4-Phenylmorpholine-2,6-dione is justified for medicinal chemistry programs focused on hit-to-lead optimization for novel kinase inhibitors. Its physicochemical profile (LogP 1.6, TPSA 46.6 Ų) provides a favorable starting point for optimizing ADME properties.

Development of Activity-Based Chemical Probes

The dual nature of its activity—weak in broad screens but potent in specific contexts —makes the compound suitable for development as a chemical probe. Researchers can leverage its selective reactivity profile to design probes for target deconvolution or to map structure-activity relationships within the morpholine-2,6-dione chemotype.

Synthesis of Functionalized Polymers

As a rigid, heterocyclic building block with a defined hydrogen-bonding profile (0 HBD, 4 HBA) , 4-Phenylmorpholine-2,6-dione is an ideal monomer or chain-extender for synthesizing polyesters, polyamides, and other specialty polymers. Its thermal and chemical stability, inferred from its structure, supports its use in demanding polymerization conditions.

Acylating Agent in Synthetic Methodology

The cyclic imide structure of 4-Phenylmorpholine-2,6-dione makes it a reactive acylating agent . This property is valuable in synthetic methodology for constructing more complex molecules, particularly for introducing the morpholine-2,6-dione core into larger architectures, such as in the synthesis of drug conjugates or natural product derivatives.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Optimization
Kinase inhibitory activity context
Kinase selectivity and potency profiling
Activity-Based Chemical Probes
Selective reactivity profile
Target deconvolution and SAR mapping
Functionalized Polymer Synthesis
Rigid heterocyclic core with H-bonding capacity
Polymerization reactivity and thermal stability
Acylating Agent in Synthesis
Cyclic imide acylation reactivity
Acylation efficiency and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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